2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide
Description
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide (CAS: 874137-88-9) is a brominated acetamide derivative with a molecular formula of C₁₉H₁₈BrNO₄ and a molar mass of 404.2545 g/mol . The compound features a 4-bromophenoxy group linked to an acetamide core, which is further substituted with two heteroaromatic moieties: a furan-2-ylmethyl and a 5-methylfuran-2-ylmethyl group.
Properties
Molecular Formula |
C19H18BrNO4 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H18BrNO4/c1-14-4-7-18(25-14)12-21(11-17-3-2-10-23-17)19(22)13-24-16-8-5-15(20)6-9-16/h2-10H,11-13H2,1H3 |
InChI Key |
VMFYUWSHPPENRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the bromophenoxy and furan intermediates. One common method involves the reaction of 4-bromophenol with an appropriate acylating agent to form the bromophenoxy intermediate. This intermediate is then reacted with furan derivatives under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The bromophenoxy group can be reduced to phenoxy.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furanones, while substitution of the bromine atom can yield various substituted phenoxy derivatives .
Scientific Research Applications
Recent studies have highlighted the biological significance of this compound, particularly in the following areas:
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms through which it operates include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating apoptotic pathways. Studies have shown increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) in treated cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase, effectively inhibiting the proliferation of cancer cells.
Antimicrobial Properties
The compound demonstrates notable antimicrobial activity against several pathogenic bacteria and fungi. Key findings include:
- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : Preliminary studies suggest potential antifungal properties, warranting further investigation.
Applications in Research
The diverse biological activities of this compound open avenues for its application in various research domains:
Drug Development
The anticancer and antimicrobial properties position this compound as a candidate for further development into therapeutic agents. The ability to induce apoptosis and inhibit cell growth highlights its potential use in oncology.
Pharmacological Studies
Given its unique structural features, the compound serves as a valuable tool in pharmacological studies aimed at understanding drug-receptor interactions and mechanisms of action.
Chemical Biology
The compound can be utilized in chemical biology to explore cellular pathways involved in apoptosis and microbial resistance mechanisms.
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Cancer Cell Lines : A recent study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in viability across multiple cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Antimicrobial Efficacy Testing : In vitro tests showed that the compound inhibited the growth of E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, while the furan rings can participate in electron transfer processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
- Target Compound : Dual substitution with furan-2-ylmethyl and 5-methylfuran-2-ylmethyl groups .
- BH52448 : Replaces the 5-methylfuran-2-ylmethyl group with a 3-methylthiophen-2-ylmethyl group, introducing a sulfur atom instead of oxygen in the heterocycle .
- BH52449: Substitutes the 4-bromophenoxy group with 2-chlorophenoxy and replaces one furan-2-ylmethyl group with a 3-fluorobenzyl group, altering electronic and steric profiles .
- Compound 30 (): Features an n-butylamine substituent and a 4-butyryl-2-fluorophenoxy group, resulting in a simpler aliphatic chain and fluorinated aromatic system .
Phenoxy Group Modifications
- Compound 31 (): Includes a 1-hydroxy-2-methylpropan-2-yl group on nitrogen and a 4-butyryl-2-fluorophenoxy group, introducing hydroxyl functionality and branching .
Sulfonyl and Isoxazolyl Derivatives
- Compound in : Combines a 4-bromophenylsulfonyl group with an oxazole ring, creating a rigid, planar structure distinct from the furan-based target compound .
Physicochemical Properties
Key Observations :
- The target compound’s molecular weight is higher than simpler derivatives like compound 30 due to bromine and dual furan substitutions .
- Yields for compounds in range from 51% to 82%, suggesting that steric hindrance from bulky groups (e.g., furans) may reduce synthetic efficiency if applied to the target compound .
Biological Activity
The compound 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial and anticancer properties, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of bromophenoxy, furan, and acetamide moieties. The molecular formula is , with a molecular weight of approximately 396.27 g/mol. The presence of the furan ring is significant as it often contributes to various biological activities.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties against several strains of bacteria. The agar well diffusion method was employed to evaluate its effectiveness against multidrug-resistant bacteria, particularly those producing New Delhi metallo-beta-lactamase (NDM) enzymes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Acinetobacter baumannii | 8 µg/mL | 16 µg/mL |
| Escherichia coli | 32 µg/mL | 64 µg/mL |
| Staphylococcus aureus | 16 µg/mL | 32 µg/mL |
The compound showed the most potent activity against Acinetobacter baumannii, which is critical given the rising concerns over antibiotic resistance in this pathogen .
Anticancer Activity
In vitro studies have assessed the anticancer efficacy of this compound against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay was utilized to determine cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 25.0 |
| A549 (Lung Cancer) | 30.0 |
The results indicate that the compound exhibits significant cytotoxic effects, particularly against MCF7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment .
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in bacterial cell wall synthesis and cancer cell proliferation. The compound is believed to inhibit specific enzymes crucial for these processes, thus contributing to its antibacterial and anticancer effects.
Case Studies
- Study on Antibacterial Efficacy : A recent investigation using a series of derivatives based on furan scaffolds found that modifications to the bromophenoxy group enhanced antibacterial activity against NDM-producing strains. The study highlighted the importance of structural diversity in optimizing biological activity .
- Anticancer Screening : Another research effort focused on evaluating the anticancer properties of similar compounds revealed that those with furan substitutions exhibited superior activity against breast cancer cell lines compared to their non-furan counterparts. This underscores the potential role of furan in enhancing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide?
- Methodology : The compound can be synthesized via multi-step nucleophilic substitution and amide coupling. For example:
React 4-bromophenol with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride.
Couple with a mixture of furan-2-ylmethylamine and (5-methylfuran-2-yl)methylamine under Schotten-Baumann conditions (using a base like NaOH) to form the bis-alkylated acetamide.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
- Characterization : Confirm via H/C NMR (chemical shifts for bromophenoxy, furan protons), HRMS, and elemental analysis .
Q. How can researchers optimize solubility and stability for in vitro assays?
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4). Use sonication or co-solvents (e.g., PEG-400) for hydrophobic compounds.
- Stability : Conduct LC-MS/MS stability assays under varying pH (3–9), temperatures (4°C–37°C), and light exposure. Degradation products can be identified via fragmentation patterns .
Q. What spectroscopic techniques are critical for structural validation?
- Core Methods :
- NMR : Assign furan methyl groups (δ ~2.2 ppm) and bromophenoxy aromatic protons (δ ~7.3–7.6 ppm).
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm) and furan C-O-C (~1250 cm).
- XRD : Resolve crystal packing and confirm stereochemistry (if crystalline) .
Advanced Research Questions
Q. How does the compound’s stereoelectronic profile influence its reactivity in heterocyclic coupling reactions?
- Analysis :
- Electron Density : The bromophenoxy group acts as an electron-withdrawing moiety, directing electrophilic substitution.
- Furan Rings : The 5-methylfuran enhances steric hindrance, affecting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Computational Tools : DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
Q. What strategies resolve contradictions in biological activity data across different assay models?
- Case Study : If cytotoxicity varies between cancer cell lines (e.g., IC in HeLa vs. MCF-7):
Validate assay conditions (ATP-based vs. resazurin assays).
Check membrane permeability (logP ~3.5) and efflux pump activity (P-gp inhibition controls).
Use orthogonal methods (e.g., fluorescence polarization for target engagement) .
Q. How can X-ray crystallography elucidate intermolecular interactions affecting stability?
- Protocol :
Grow single crystals via vapor diffusion (ethanol/water, 4°C).
Resolve structure at 0.9 Å resolution (Mo-Kα radiation).
- Key Findings : Hydrogen bonding between acetamide C=O and furan O atoms stabilizes the lattice. π-Stacking of bromophenoxy groups may explain melting point anomalies .
Q. What in silico approaches predict metabolic pathways and toxicity?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
